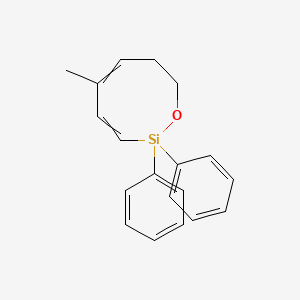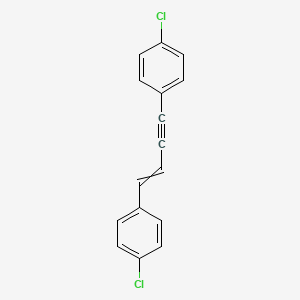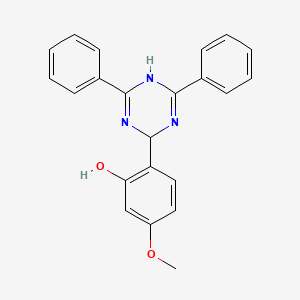
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with diphenyl groups and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Substitution with Diphenyl Groups:
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the triazine ring can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
Triazine Derivatives: Compounds containing the triazine ring with various substitutions.
Methoxyphenols: Phenolic compounds with methoxy groups.
Uniqueness
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- is unique due to its combination of a phenolic hydroxyl group, a triazine ring, and specific substitutions with diphenyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
163392-76-5 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2,6-diphenyl-1,4-dihydro-1,3,5-triazin-4-yl)-5-methoxyphenol |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,22,26H,1H3,(H,23,24,25) |
InChI Key |
WDOHCUUODYTUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


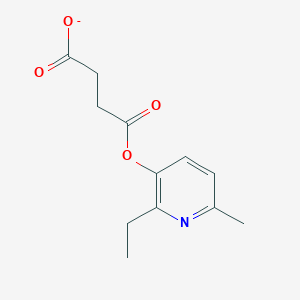
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
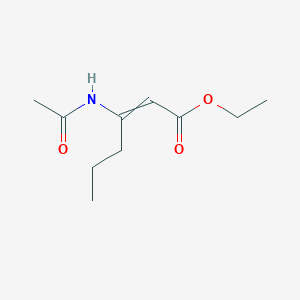
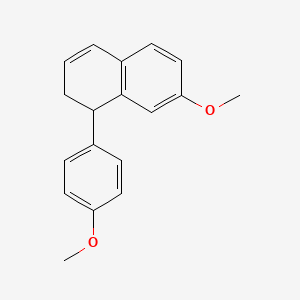
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
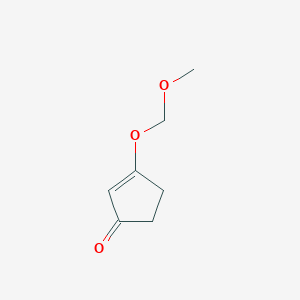
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
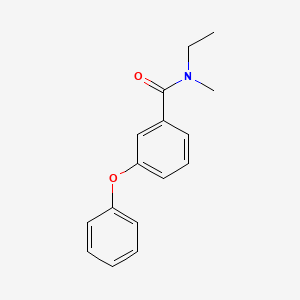
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
